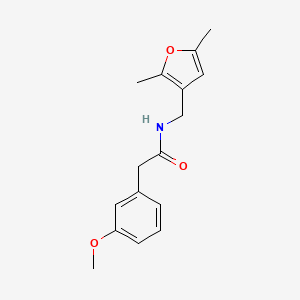

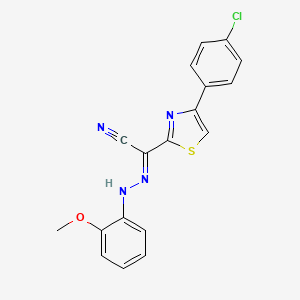

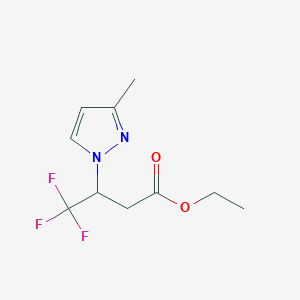

![molecular formula C19H21N3O2 B2822601 2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one CAS No. 2034234-42-7](/img/structure/B2822601.png)

2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain a 3,4-dihydroisoquinoline moiety, which is a type of isoquinoline . Isoquinolines are heterocyclic compounds (compounds that contain atoms of at least two different elements as members of its rings) and are found in a number of natural products .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolines can be achieved through several methods. One common method is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamine to form the dihydroisoquinoline . Another method involves the use of trifluoromethanesulfonic anhydride (Tf2O) to promote a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles .Molecular Structure Analysis

The molecular structure of the compound would likely be complex due to the presence of multiple ring structures. The 3,4-dihydroisoquinoline moiety would contribute to the complexity of the structure .Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydroisoquinolines can be quite diverse. For example, they can be oxidized to their corresponding isoquinoline analogues . They can also undergo various transformations under different reaction conditions .Applications De Recherche Scientifique

Synthesis and Structural Applications

Annulation of Pyridine : Pyridine derivatives, including dihydroisoquinoline and cycloheptapyridine, have been synthesized through condensation reactions, showcasing the compound's utility in forming complex heterocyclic structures. The process involves various steps, including oxidation and Diels–Alder reactions, highlighting its significance in organic synthesis and the potential for creating novel chemical entities (Jones & Jones, 1973).

Furan Recyclization : A novel synthetic approach involving acid-catalyzed recyclization of specific hydrazides and carboxyaryl compounds has been developed to produce isoquinolin derivatives. This method underscores the versatility of the compound's framework for constructing heterocyclic systems with potential biological applications (Butin et al., 2007).

Rh(III)-Catalyzed Synthesis : The compound's structure has facilitated the development of multisubstituted isoquinoline and pyridine N-oxides via Rh(III)-catalyzed cyclization. This method emphasizes the compound's utility in efficiently generating complex molecules, which is crucial for advancing synthetic chemistry and discovering new materials (Shi et al., 2013).

Heterocyclic Synthesis and Potential Utility

Heterocyclic Synthesis : Research has demonstrated the synthesis of condensed triazolo- and tetrazolopyrimidines from cyclopenta[c]pyridine and tetrahydroisoquinoline derivatives. This exploration into heterocyclic chemistry not only expands the understanding of complex chemical synthesis but also opens up avenues for the development of compounds with potential pharmacological properties (Sirakanyan et al., 2013).

Electrochromic Applications : Novel electron acceptors derived from the pyrrolo-acenaphtho-pyridazine-dione framework have shown utility in electrochromic devices. This application reveals the compound's potential in materials science, particularly in developing new materials for electronic and photonic technologies (Cho et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

2-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-13(22-18(23)11-15-7-4-8-17(15)20-22)19(24)21-10-9-14-5-2-3-6-16(14)12-21/h2-3,5-6,11,13H,4,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAMGRRFFDTFGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2=CC=CC=C2C1)N3C(=O)C=C4CCCC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

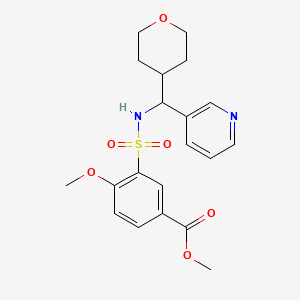

![N-(3-chloro-2-methylphenyl)-2-(5,7-dioxo-2-piperidin-1-yl-6-propyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2822518.png)

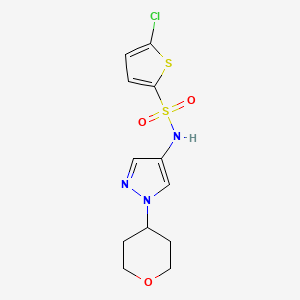

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2822529.png)

![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B2822530.png)

![Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate](/img/structure/B2822537.png)

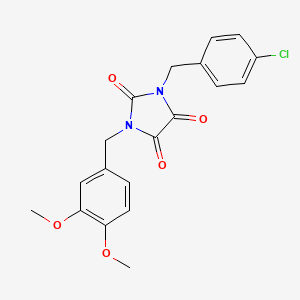

![3-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2822538.png)